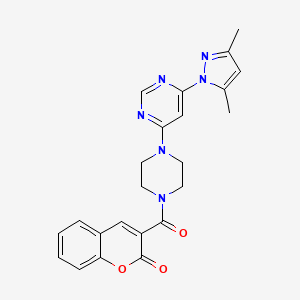
1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-5-(1,2-dithiolan-3-yl)pentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-5-(1,2-dithiolan-3-yl)pentan-1-one is a synthetic organic compound that combines elements of pyridine, piperidine, and dithiolane structures. This compound is noteworthy for its unique structure which endows it with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically starts from 3-chloropyridine, which undergoes nucleophilic substitution with piperidine to form the intermediate 3-chloropyridin-4-yloxypiperidine. This intermediate is then reacted with 1,2-dithiolane and pentan-1-one under controlled conditions to achieve the final compound.
Industrial Production Methods: : In an industrial setting, the synthesis is often carried out in a step-wise manner, using large-scale reactors that allow for precise control of reaction temperatures and pressures. Various purification steps, such as recrystallization and column chromatography, are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions It Undergoes: : The compound is known to undergo various types of chemical reactions, including:
Oxidation: : In the presence of oxidizing agents, it can form corresponding sulfoxides and sulfones.
Reduction: : Reducing conditions may convert the dithiolane ring to simpler thiol-containing structures.
Substitution: : Nucleophilic or electrophilic substitution reactions may occur on the pyridine and piperidine rings.
Common Reagents and Conditions Used
Oxidation: : Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: : Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: : Nucleophiles such as amines or electrophiles like alkyl halides can be used under basic or acidic conditions.
Major Products Formed: : The reactions typically yield a range of products depending on the specific conditions, including sulfoxides, sulfones, reduced thiols, and various substituted derivatives.
Scientific Research Applications
Chemistry: : This compound is studied for its potential as a building block in organic synthesis, particularly in the design of novel ligands and catalysts.
Biology: : In biological research, its structural motifs are investigated for potential activity as enzyme inhibitors or receptor modulators.
Medicine: : There is growing interest in this compound’s potential therapeutic applications, including its role in the development of new drugs targeting specific molecular pathways.
Industry: : Industrially, it is explored for its utility in the creation of new materials with specialized properties, such as enhanced conductivity or novel optical features.
Mechanism of Action
The mechanism by which the compound exerts its effects: : While detailed mechanistic studies are ongoing, it is believed that this compound interacts with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its dithiolane and pyridine moieties.
Molecular Targets and Pathways Involved: : Potential targets include:
Enzymes: : The dithiolane ring may interact with active sites, modulating enzyme activity.
Receptors: : The pyridine and piperidine structures could engage receptor binding sites, influencing signaling pathways.
Comparison with Similar Compounds
When comparing 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-5-(1,2-dithiolan-3-yl)pentan-1-one with similar compounds, it stands out due to its unique combination of functional groups, which impart distinctive reactivity and biological activity.
Similar Compounds Include
Compounds containing pyridine rings: : Often used in pharmaceuticals and agrochemicals.
Piperidine derivatives: : Common in medicinal chemistry for their bioactive properties.
Dithiolane compounds: : Studied for their redox and binding characteristics.
To wrap it up, this compound's intriguing chemical structure and diverse reactivity make it a valuable subject for ongoing research in various scientific fields.
Properties
IUPAC Name |
1-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-5-(dithiolan-3-yl)pentan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O2S2/c19-16-13-20-9-5-17(16)23-14-6-10-21(11-7-14)18(22)4-2-1-3-15-8-12-24-25-15/h5,9,13-15H,1-4,6-8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUOSPTXRAUYNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)CCCCC3CCSS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
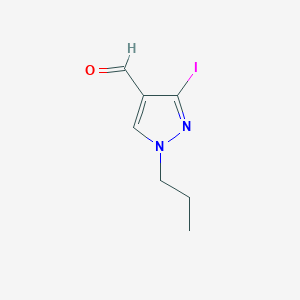
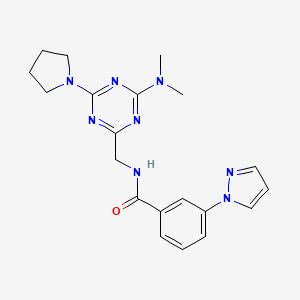
![3-{3-[(2-Chlorobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-6-yl}propanoic acid](/img/structure/B2488787.png)
![1-Cyclopropanecarbonyl-4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane](/img/structure/B2488788.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2488789.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methoxybenzamide](/img/structure/B2488792.png)
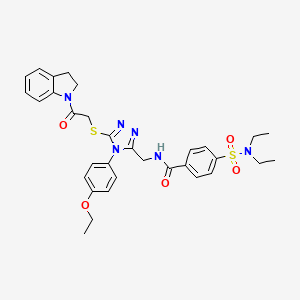
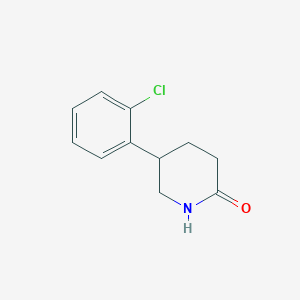
![2-(1H-1,3-benzodiazol-1-yl)-N-({[2,4'-bipyridine]-4-yl}methyl)acetamide](/img/structure/B2488796.png)
![(2R,3R,4S,5S,6R)-2-[[17-[5-[(2S,3R,4S,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B2488797.png)


![2-{4-[(2-Oxopyrrolidin-1-yl)methyl]phenyl}benzonitrile](/img/structure/B2488801.png)
